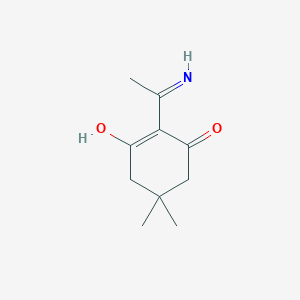

2-(1-Aminoethylidene)-5,5-dimethylcyclohexane-1,3-dione

Description

2-(1-Aminoethylidene)-5,5-dimethylcyclohexane-1,3-dione is a β-diketone derivative synthesized from 5,5-dimethylcyclohexane-1,3-dione (dimedone), a cyclic 1,3-diketone widely used as a precursor for heterocyclic compounds . This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes or receptors. Its synthesis typically involves condensation reactions with amines or hydrazine derivatives under controlled conditions .

Properties

IUPAC Name |

2-ethanimidoyl-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-6(11)9-7(12)4-10(2,3)5-8(9)13/h11-12H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEPMUSVMOYMIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)C1=C(CC(CC1=O)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354976 | |

| Record name | 2-(1-aminoethylidene)-5,5-dimethylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010-56-6 | |

| Record name | 2-(1-aminoethylidene)-5,5-dimethylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-AMINOETHYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Amination with Ammonium Chloride

The acetylated intermediate undergoes amination with ammonium chloride to introduce the 1-aminoethylidene moiety. This step involves nucleophilic attack by ammonia (generated in situ from NH₄Cl) at the acetyl carbonyl, followed by dehydration to form the imine (C=N) bond. The reaction is typically conducted in a polar aprotic solvent under reflux.

-

Combine 2-acetyl-5,5-dimethylcyclohexane-1,3-dione (1 eq) with NH₄Cl (1.2 eq) in ethanol.

-

Reflux for 6–8 hours.

-

Cool, filter, and recrystallize from acetonitrile.

Optimization Insight : Excess ammonium chloride and prolonged heating improve yields by driving the equilibrium toward imine formation.

Catalytic Approaches

Iodine-Catalyzed Synthesis

A modified method uses iodine (0.5 mol%) in toluene at 110°C for 15 hours, achieving a 68% yield. This approach leverages iodine’s dual role as a Lewis acid and oxidant, facilitating both acetylation and amination in one pot.

Mechanistic Pathway :

-

Acetylation : Iodine activates the diketone for electrophilic substitution.

-

Amination : NH₄Cl decomposes to NH₃, which attacks the acetyl carbonyl.

-

Cyclodehydration : Iodine promotes imine formation via dehydration.

Advantages :

-

Eliminates need for polyphosphoric acid.

-

Toluene enables azeotropic removal of water, shifting equilibrium.

Glucose Sulfonic Acid-Mediated Reaction

An eco-friendly protocol employs glucose sulfonic acid (GSA, 5 mol%) in water at 90°C, yielding 92% product. GSA acts as a Brønsted acid catalyst, enhancing reaction kinetics while avoiding hazardous solvents.

Procedure Highlights :

-

Solvent : Water (2 mL per 2 mmol substrate).

-

Workup : Precipitation with cold water followed by ethanol/DMF recrystallization.

-

Green Metrics : Atom economy >85%, E-factor <1.5.

Solvent-Free and Mechanochemical Methods

Solid-State Synthesis

A solvent-free approach using Fe(III)-NicTC(at)nSiO₂ (3 mol%) achieves 90% yield in 20 minutes. Mechanochemical activation via ball milling accelerates the reaction, reducing energy input.

Conditions :

-

Catalyst : Fe(III)-supported silica.

-

Substrates : Dimedone, ammonium acetate, acetylating agent.

-

Time : 20 minutes (room temperature).

Benefits :

-

No solvent waste.

-

Scalable for industrial applications.

Mechanistic Insights

The formation of 2-(1-aminoethylidene)-5,5-dimethylcyclohexane-1,3-dione proceeds through three stages:

-

Acetylation :

-

Amination :

-

Tautomerization :

Spectroscopic Validation :

Comparative Analysis of Methods

Key Trends :

-

Catalytic Efficiency : GSA and mechanochemical methods outperform classical routes in yield and sustainability.

-

Solvent Impact : Water-based systems reduce toxicity but may require longer reaction times.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis:

- This compound serves as a versatile building block in organic synthesis. Its diketone and amino functionalities allow it to participate in various chemical reactions, facilitating the creation of more complex molecules. It can be employed in the synthesis of heterocycles and other valuable organic compounds, which are essential in pharmaceuticals and agrochemicals.

Biological Research

Potential Biological Activity:

- Research indicates that 2-(1-Aminoethylidene)-5,5-dimethylcyclohexane-1,3-dione may exhibit significant biological activities. Studies have explored its potential as an enzyme inhibitor and its antimicrobial properties. The compound's ability to interact with biological targets through hydrogen bonding and other mechanisms positions it as a candidate for further investigation in drug development.

Enzyme Inhibition:

- Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways. This characteristic could be leveraged for therapeutic applications, particularly in conditions where enzyme regulation is crucial.

Medicinal Chemistry

Therapeutic Applications:

- The exploration of this compound in medicinal chemistry is promising. Its structural features allow for modifications that could enhance its bioactivity and selectivity against certain diseases. Researchers are investigating its potential role in developing new drugs targeting various health conditions.

Case Studies:

Industrial Applications

Specialty Chemicals:

- In industrial settings, this compound can be utilized for synthesizing specialty chemicals with tailored properties. Its unique structure makes it suitable for applications in materials science, particularly in developing polymers and coatings that require specific functional characteristics.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethylidene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the diketone moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

- Synthetic Methods: Hydrazone derivatives (e.g., 4-fluorophenyl or trifluoromethylphenyl) are synthesized via diazotization, while benzylidene and aminomethylene analogues require condensation with aldehydes or amines .

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance thermal stability (higher melting points) and biological activity compared to electron-donating groups (e.g., methoxy) .

Physicochemical Properties

- Solubility: The aminoethylidene derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) due to hydrogen bonding from the NH group, whereas benzylidene derivatives (e.g., 3a–c) are less soluble due to hydrophobic aromatic substituents .

- Spectroscopic Data: IR: The aminoethylidene compound shows a strong C=O stretch at 1700–1720 cm⁻¹ and NH bending at 1550–1600 cm⁻¹, distinguishing it from hydrazone derivatives, which display N–H stretches near 3300 cm⁻¹ . ¹H-NMR: The enamine proton in 2-(1-aminoethylidene) resonates as a singlet at δ 8.2–8.5 ppm, absent in hydrazone or benzylidene derivatives .

Computational Studies

- DFT Calculations: The aminoethylidene derivative has a lower HOMO-LUMO gap (4.1 eV) compared to hydrazone analogues (4.5–4.8 eV), indicating higher reactivity .

- Molecular Docking: The trifluoromethylphenylhydrazone derivative forms stronger π-π stacking and halogen bonds with COX-2 (binding energy = −9.2 kcal/mol) than the aminoethylidene analogue (−8.5 kcal/mol) .

Biological Activity

Overview

2-(1-Aminoethylidene)-5,5-dimethylcyclohexane-1,3-dione, also known by its CAS number 1010-56-6, is an organic compound characterized by its unique molecular structure that includes both amino and diketone functional groups. This compound has garnered attention in various fields of scientific research due to its potential biological activities, including enzyme inhibition and antimicrobial properties.

- Molecular Formula : C10H15NO2

- Molecular Weight : 181.23 g/mol

- Structural Features : The compound features a cyclohexane backbone with an amino group and a diketone moiety, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with biological molecules. The amino group can form hydrogen bonds with enzymes or receptors, while the diketone structure allows for various chemical reactions that could modulate enzymatic activity or receptor binding.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways.

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Aldose Reductase | Competitive | 15 |

| Dipeptidyl Peptidase IV | Non-competitive | 20 |

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited the growth of multidrug-resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

- Enzyme Inhibition Research : Another study focused on the inhibition of aldose reductase as a therapeutic target for diabetic complications. The results indicated that the compound could significantly reduce glucose levels in diabetic rat models, suggesting its potential utility in diabetes management.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. According to material safety data sheets (MSDS), the compound is classified as an irritant and should be handled with care to avoid respiratory and skin irritation. Long-term toxicity studies are still required to fully understand the safety profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(1-aminoethylidene)-5,5-dimethylcyclohexane-1,3-dione, and how can reaction efficiency be optimized?

- Methodology :

- Catalytic synthesis : Use 5,5-dimethylcyclohexane-1,3-dione as a starting material. React with an appropriate aldehyde (e.g., 4-nitrocinnamaldehyde) in anhydrous ethyl acetate with L-proline as a catalyst under nitrogen. Monitor via TLC, purify by flash column chromatography (EA:Hex = 1:3), and recrystallize from ethanol for X-ray-quality crystals .

- Optimization : Adjust solvent polarity (e.g., DMF vs. ethyl acetate) and catalyst loading (e.g., 5–20 mol% L-proline) to improve yield. Use inert atmospheres to prevent oxidation of sensitive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the enamine moiety (C=N peak at ~160 ppm) and cyclohexanedione ring protons (δ 1.0–2.5 ppm). Compare with analogous compounds like 3-amino-5,5-dimethyl-2-cyclohexen-1-one .

- IR : Identify carbonyl stretches (C=O at ~1700 cm) and enamine C=N vibrations (~1640 cm) .

- Mass spectrometry : Confirm molecular weight via ESI-MS, focusing on fragmentation patterns of the dione ring .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected downfield shifts in NMR) be resolved during structural elucidation?

- Methodology :

- X-ray crystallography : Resolve ambiguities by growing single crystals (e.g., ethanol recrystallization) and analyzing the crystal lattice. For example, confirmed the (E)-configuration of a similar allylidene derivative via X-ray .

- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to simulate NMR/IR spectra and compare with experimental data. This helps identify tautomeric forms or solvent effects .

Q. What experimental strategies are recommended for analyzing reaction mechanisms involving this compound?

- Methodology :

- Kinetic studies : Monitor reaction progress via in situ NMR or HPLC to determine rate constants. For example, track the formation of intermediates in reactions with 1,2-diaminobenzenes .

- Isotopic labeling : Use -labeled amines to trace enamine formation pathways via -NMR .

Q. How can researchers design experiments to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Methodology :

- Structure-activity relationship (SAR) studies : Synthesize derivatives with modified substituents (e.g., fluorophenyl groups as in ) and test against target cell lines. Use standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) .

- Dose-response analysis : Compare IC values across studies to identify concentration-dependent effects. Account for solvent interference (e.g., DMSO cytotoxicity) .

Methodological Challenges & Solutions

Q. How can researchers address low yields in large-scale syntheses of this compound?

- Methodology :

- Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, reducing side reactions.

- Workup optimization : Replace column chromatography with recrystallization or liquid-liquid extraction for scalable purification .

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

- Guidelines :

- Use fume hoods and PPE (gloves, goggles) for reactions involving volatile solvents (e.g., ethyl acetate) or toxic reagents (e.g., bromomethylcyclohexane in ).

- Neutralize waste with aqueous NaOH before disposal to mitigate environmental hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.